N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040631-82-0) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin core fused with a thiophene ring. Its molecular formula is C₂₄H₂₃N₃O₃S₂, with a molecular weight of 465.600 g/mol . Key structural elements include:
- Thieno[3,2-d]pyrimidinone scaffold: A bicyclic system with a sulfur atom in the thiophene ring and a pyrimidinone moiety.
- Substituents: A 3-methyl group on the pyrimidine ring, a 7-phenyl group enhancing aromatic interactions, and a sulfanylacetamide side chain linked to a 2-methoxy-5-methylphenyl group.
- Pharmacophoric features: The sulfanyl group may facilitate hydrogen bonding or act as a metabolic liability, while the methoxy and methyl groups on the phenyl ring modulate lipophilicity and steric effects.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-9-10-18(29-3)17(11-14)24-19(27)13-31-23-25-20-16(15-7-5-4-6-8-15)12-30-21(20)22(28)26(23)2/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATBHARMLQDNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , and it features multiple functional groups that contribute to its biological properties. The structure includes a thienopyrimidine moiety, which is known for its pharmacological significance.
Antimicrobial Activity
Research indicates that compounds containing thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study assessed various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing that specific substitutions enhance antibacterial activity. Notably, compounds with amido or imino side chains at position 3 were particularly effective against strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Thienopyrimidine Compounds
| Compound | Bacterial Strains Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 4c | E. coli | 5 | High |
| Compound 4e | S. aureus | 10 | Moderate |
| Compound 5g | M. tuberculosis | 15 | Moderate |
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has also been explored extensively. A study highlighted that certain derivatives exhibited cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The most potent compounds demonstrated IC50 values in the nanomolar range, indicating strong antiproliferative effects .
Case Study: Cytotoxicity Evaluation
In a comparative study of thienopyrimidine derivatives:
- Compound A showed an IC50 of 9.1 nM against MCF-7 cells.
- Compound B exhibited an IC50 of 28.0 nM against the same cell line.
These findings suggest that structural modifications significantly influence the cytotoxic efficacy of these compounds .
The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cell proliferation and bacterial growth. For instance, thienopyrimidine derivatives have been shown to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer cell signaling pathways .
Comparison with Similar Compounds
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide
- Key differences: Hexahydrobenzothieno[2,3-d]pyrimidin core: Saturation of the fused benzene ring increases conformational rigidity compared to the fully aromatic thieno[3,2-d]pyrimidin system. Substituents: A 4-chloro group on the phenyl ring introduces halogen-mediated interactions, while the 4-methylphenyl group on the pyrimidine enhances hydrophobicity.
- Implications : The saturated core may reduce π-stacking interactions but improve metabolic stability.
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide
- Key differences: Simplified pyrimidinone core: Lacks the fused thiophene ring, reducing aromatic surface area.
- Data : Yield (80%), melting point (230°C), molecular weight (344.21 g/mol), and NMR signals (e.g., δ 12.50 ppm for NH) suggest distinct crystallinity and solubility compared to the main compound.
Substituent Variations
2-[5-(5-Methylfuran-2-yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl]Sulfanyl-N-(2-Methylphenyl)Acetamide
- 5-Methylfuran substituent: The oxygen-containing heterocycle may improve solubility and hydrogen-bonding capacity. 2-Methylphenyl group: Lacks the methoxy group, reducing electron-donating effects.
- Implications : The furan and allyl groups could alter target selectivity or metabolic pathways.
N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide
- Key differences: 2-Ethylphenyl group: Increased hydrophobicity compared to the 2-methoxy-5-methylphenyl group.
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
